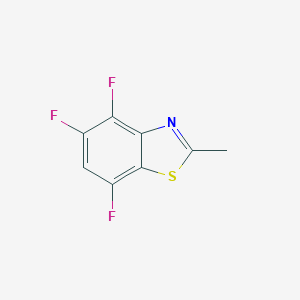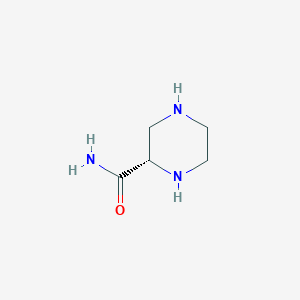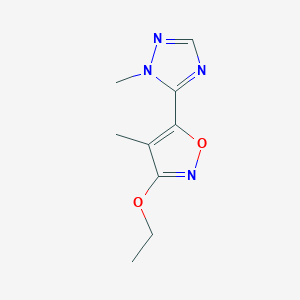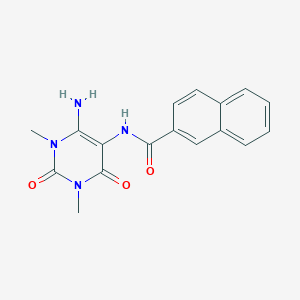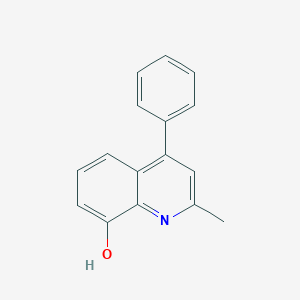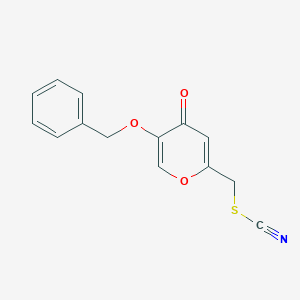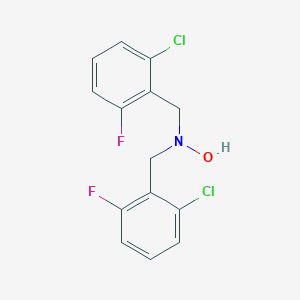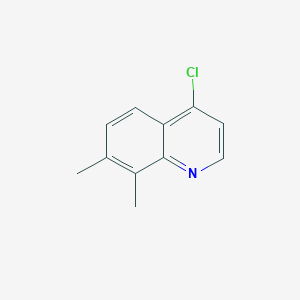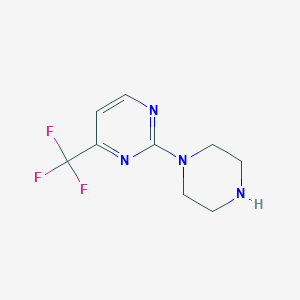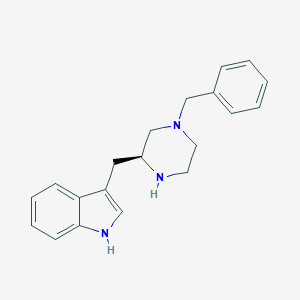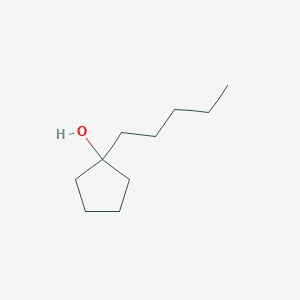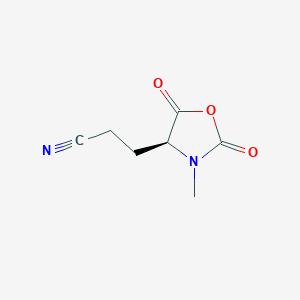
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile is a chemical compound with a complex structure that includes an oxazolidinone ring and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino acid derivative with a nitrile group. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether, followed by aqueous workup.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Reduction: Primary amine.
Hydrolysis: Carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitrile group can interact with active site residues, while the oxazolidinone ring provides structural stability and specificity.
相似化合物的比较
Similar Compounds
2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate: This compound has a similar oxazolidinone ring but differs in the substituent attached to the ring.
3-[(4S)-4-Methyl-2,5-dioxo-4-imidazolidinyl]methyl benzonitrile: This compound also contains a nitrile group and a similar ring structure but with different substituents.
Uniqueness
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the nitrile group and the oxazolidinone ring allows for a wide range of chemical transformations and applications.
属性
CAS 编号 |
160880-93-3 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
InChI |
InChI=1S/C7H8N2O3/c1-9-5(3-2-4-8)6(10)12-7(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
InChI 键 |
BAWOLYPFLHYRTN-YFKPBYRVSA-N |
SMILES |
CN1C(C(=O)OC1=O)CCC#N |
手性 SMILES |
CN1[C@H](C(=O)OC1=O)CCC#N |
规范 SMILES |
CN1C(C(=O)OC1=O)CCC#N |
同义词 |
4-Oxazolidinepropanenitrile,3-methyl-2,5-dioxo-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)
